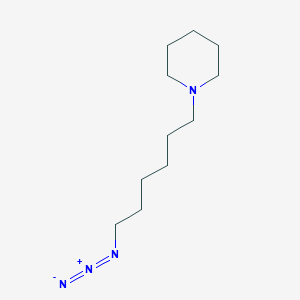

1-(6-Azidohexyl)-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H22N4 |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

1-(6-azidohexyl)piperidine |

InChI |

InChI=1S/C11H22N4/c12-14-13-8-4-1-2-5-9-15-10-6-3-7-11-15/h1-11H2 |

InChI Key |

MPGAPGIQZGXSTO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Overview of the Compound S Molecular Architecture and Significance

1-(6-Azidohexyl)-piperidine is a bifunctional organic molecule characterized by a piperidine (B6355638) ring connected to a six-carbon alkyl chain (hexyl) which is terminated by an azide (B81097) group (-N₃). The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a common scaffold in many biologically active compounds. The azidohexyl chain acts as a flexible linker and a "bioorthogonal handle," a term used to describe a functional group that can undergo a specific chemical reaction in a complex biological environment without interfering with native biochemical processes. This dual functionality allows for the strategic connection of the piperidine moiety to other molecules or biological systems.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₄ |

| Molecular Weight | 210.32 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dimethylformamide (DMF). nih.gov |

| pKa (of the piperidinium (B107235) ion) | ~11.2 (estimated based on piperidine) |

Strategic Importance of the Piperidine Core in Chemical Synthesis and Molecular Design

The piperidine (B6355638) nucleus is a highly privileged scaffold in medicinal chemistry and drug discovery. nih.govrsc.orgenamine.netfrontiersin.org Its prevalence is attributed to several key factors that make it an attractive component in the design of new therapeutic agents.

The piperidine ring is a saturated heterocycle, which imparts a three-dimensional character to the molecules that contain it. nih.gov This is a crucial feature for effective binding to the complex, three-dimensional surfaces of biological targets like proteins and enzymes. The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity. wikipedia.org

Furthermore, the nitrogen atom within the piperidine ring is basic, meaning it can be protonated at physiological pH. This property can influence a molecule's solubility, cell permeability, and ability to interact with acidic residues in biological targets. The presence of the piperidine moiety can also improve the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile. frontiersin.org More than 70 FDA-approved drugs contain the piperidine moiety, highlighting its significance in pharmaceutical development. enamine.net

Role of the Azidohexyl Moiety As a Bioorthogonal Handle and Linker

The azidohexyl group is a cornerstone of the functionality of 1-(6-Azidohexyl)-piperidine, serving as both a linker and a bioorthogonal handle. mit.edunih.govnih.govdovepress.comsci-hub.senih.govnobelprize.orgprinceton.edumdpi.com The six-carbon chain provides a flexible spacer that can position the piperidine (B6355638) ring at an optimal distance from a target molecule or surface, minimizing steric hindrance and allowing for effective interaction.

The terminal azide (B81097) group is what truly distinguishes this moiety. Azides are exceptionally useful in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. dovepress.comsci-hub.senih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. dovepress.comsci-hub.se This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for modifying complex biomolecules. nih.gov

The bioorthogonal nature of the azide group means it does not react with the vast majority of functional groups found in biological systems, such as amines, alcohols, and carboxylic acids. mit.edunih.govmdpi.com This allows for the specific labeling and tracking of molecules containing the azidohexyl group within living cells and organisms without disrupting normal cellular processes.

Contextualization Within Modern Chemical Biology and Synthetic Methodologies

The unique combination of a biologically relevant piperidine (B6355638) core and a bioorthogonal azido (B1232118) handle makes 1-(6-Azidohexyl)-piperidine a valuable building block in modern chemical biology and synthetic chemistry. It serves as a bridge between these two disciplines, enabling the synthesis of sophisticated molecular probes and potential therapeutic agents.

In chemical biology, this compound can be used to introduce the piperidine scaffold onto biomolecules such as proteins, peptides, and nucleic acids. nih.gov For example, a researcher could synthesize a derivative of a biologically active peptide that includes an alkyne group. By reacting this peptide with this compound via click chemistry, they can create a new molecule that combines the properties of the peptide with the potential biological activity of the piperidine moiety.

In synthetic methodology, this compound is a ready-to-use reagent for introducing a functional handle for further modification. For instance, it has been used in the synthesis of complex molecules where the azide (B81097) group is later converted to an amine, or used to attach the entire molecule to a solid support for high-throughput screening or purification. nih.gov

Research Gaps and Future Directions in 1 6 Azidohexyl Piperidine Studies

Strategies for Piperidine Ring Formation and Functionalization

The piperidine scaffold is a prevalent structural motif in a vast number of natural products and pharmacologically active compounds. nih.govderpharmachemica.com Consequently, a diverse array of synthetic methods for its construction and derivatization has been developed. These strategies can be broadly categorized into the formation of the piperidine ring itself and the subsequent functionalization of the nitrogen atom.

Stereoselective and Enantioselective Synthesis of Piperidine Precursors

The synthesis of piperidine derivatives with defined stereochemistry is of paramount importance, particularly in the context of medicinal chemistry. Various stereoselective and enantioselective methods have been developed to access chiral piperidine precursors. These methods often employ chiral auxiliaries, catalysts, or starting materials from the chiral pool.

One powerful approach involves the use of nitroso-Diels-Alder reactions. For instance, the cycloaddition of nitroso compounds with dienes can generate bicyclic adducts that serve as versatile precursors for stereochemically defined piperidines. researchgate.net Subsequent ring-rearrangement metathesis and reductive lactam alkylation can then be employed to afford a range of substituted piperidine alkaloids. researchgate.net

Another strategy relies on the asymmetric cyclization of amino-tethered alkenes. Palladium-catalyzed intramolecular hydroamination, guided by chiral ligands such as pyridine-oxazoline ligands, has been shown to produce enantiomerically enriched piperidines. nih.gov These reactions proceed through syn-addition and can lead to the formation of multiple new bonds with high stereocontrol. nih.gov

The following table summarizes representative examples of stereoselective synthesis of piperidine precursors, highlighting the diversity of approaches and the high levels of stereocontrol that can be achieved.

| Precursor Type | Method | Catalyst/Reagent | Key Features | Reference |

| Bicyclic Lactam | Nitroso-Diels-Alder / RRM | Nitroso Reagents, Grignard Reagents | Diastereodivergent synthesis | researchgate.net |

| Substituted Piperidine | Intramolecular Hydroamination | Pd(OAc)2, Chiral Pyridine-Oxazoline Ligand | Enantioselective, syn-addition | nih.gov |

| 2,4-Disubstituted Piperidine | Radical Cyclization | AIBN, Bu3SnH | Diastereoselective | researchgate.net |

| 2,5-Disubstituted Piperidine | Organocatalytic Michael Addition | Quinoline Organocatalyst, TFA | Enantioselective | nih.gov |

N-Alkylation Reactions for Piperidine Derivatization

The introduction of the 6-azidohexyl side chain onto the piperidine nitrogen is a crucial step in the synthesis of the target molecule. This is typically achieved through a nucleophilic substitution reaction, where piperidine acts as the nucleophile and a 6-halo-1-azidohexane or a related electrophile is used as the alkylating agent. A more common and practical approach involves a two-step sequence starting with a dihalogenated alkane, such as 1,6-dibromohexane.

In the first step, piperidine is reacted with an excess of 1,6-dibromohexane. The use of an excess of the dihalide is important to favor mono-alkylation and minimize the formation of the bis-piperidinohexane byproduct. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3), to neutralize the hydrobromic acid formed during the reaction. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly employed. researchgate.net

The resulting intermediate, 1-(6-bromohexyl)piperidine, can then be isolated and subjected to a second nucleophilic substitution to introduce the azide functionality. This sequential approach allows for better control over the reaction and purification of the intermediates.

The table below provides illustrative conditions for the N-alkylation of piperidine with dihaloalkanes.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,6-Dibromohexane | K2CO3 | DMF | Room Temp. | - | researchgate.net |

| 1,4-Dibromoalkanes | DABCO, TBAB | Solvent-free | 100 | 60-85 | researchgate.net |

| 1,5-Dibromoalkanes | DABCO, TBAB | Solvent-free | 100 | 60-85 | researchgate.net |

| 1-Bromo-4-chlorobutane | KOH, TBAB | - | - | - | acs.org |

Heterocyclic Ring Construction Approaches

While N-alkylation of a pre-formed piperidine ring is a direct route, the construction of the piperidine ring itself offers a convergent and often more flexible approach to complex derivatives. Numerous methods exist for the synthesis of the piperidine core, ranging from the hydrogenation of pyridine (B92270) precursors to multi-component reactions. nih.govresearchgate.net

One-pot multi-component reactions are particularly efficient, allowing for the rapid assembly of highly functionalized piperidines from simple starting materials. For instance, the reaction of an aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde, catalyzed by phenylboronic acid, can afford polysubstituted piperidines in excellent yields. researchgate.net

Another powerful strategy involves the cyclization of acyclic precursors. For example, the intramolecular hydroamination of 1-(3-aminopropyl)vinylarenes can lead to the formation of 3-arylpiperidines. researchgate.net Similarly, radical cyclizations of suitably functionalized bromo-octenoates provide a diastereoselective route to 2,4-disubstituted piperidines. researchgate.net The Dieckmann cyclization of malonamides derived from β-amino esters is another effective method for constructing the piperidine-2,4-dione scaffold, which can be further elaborated. core.ac.uk

The choice of the ring construction method depends on the desired substitution pattern and stereochemistry of the final piperidine product. For the synthesis of this compound, a method that yields an unsubstituted piperidine or a precursor that can be readily deprotected and N-alkylated would be most suitable.

Regioselective Introduction of the 6-Azidohexyl Moiety

The introduction of the 6-azidohexyl group is a key transformation in the synthesis of the target compound. This is most commonly achieved through a nucleophilic substitution reaction where the azide anion displaces a leaving group on a hexyl chain attached to the piperidine nitrogen.

Nucleophilic Substitution Reactions for Azide Formation

The conversion of an alkyl halide to an alkyl azide is a classic and efficient SN2 reaction. masterorganicchemistry.com In the context of synthesizing this compound, the precursor is typically 1-(6-bromohexyl)piperidine. The reaction involves treating this intermediate with an azide salt, most commonly sodium azide (NaN3), in a polar aprotic solvent.

The azide ion (N3-) is an excellent nucleophile, and the reaction proceeds readily with primary alkyl bromides. masterorganicchemistry.comresearchgate.net The choice of solvent is crucial for the success of this reaction. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are excellent choices as they effectively solvate the sodium cation, leaving the azide anion more "naked" and thus more nucleophilic. researchgate.net The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. acs.org

The following table presents typical conditions for the synthesis of alkyl azides from alkyl bromides via nucleophilic substitution.

| Substrate | Azide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-(6-Bromohexyl)indole derivative | NaN3 | DMF | 60 | - | acs.org |

| Alkyl Bromides | NaN3 | DMSO | Ambient | High | researchgate.net |

| Sulfonyloxy-terminated polyesters | NaN3 | DMSO | 95 | up to 99.8 | researchgate.net |

| Alkyl Halides/Tosylates | NaN3 | Aqueous media (MW) | - | - | organic-chemistry.org |

Optimization of Reaction Conditions for Azidohexyl Incorporation

The efficiency of the azidation reaction can be influenced by several factors, including the nature of the leaving group, the solvent, the temperature, and the presence of any catalysts or additives. For the conversion of 1-(6-bromohexyl)piperidine to this compound, several parameters can be optimized to maximize the yield and purity of the product.

Leaving Group: While alkyl bromides are commonly used, other leaving groups such as iodides or sulfonates (e.g., tosylates, mesylates) can also be employed. Iodides are generally more reactive than bromides, which may allow for milder reaction conditions.

Solvent: As mentioned, polar aprotic solvents like DMF and DMSO are preferred. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be beneficial, especially in less polar or biphasic solvent systems, by facilitating the transfer of the azide anion into the organic phase. researchgate.net

Temperature: The reaction temperature is a critical parameter. While higher temperatures generally lead to faster reaction rates, they can also promote side reactions. The optimal temperature is typically determined empirically and is a balance between reaction time and product purity. For the azidation of primary alkyl halides, temperatures ranging from ambient to around 100 °C are common. acs.orgresearchgate.net

Reaction Time: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the point of completion and avoid prolonged heating that could lead to decomposition of the product.

The table below outlines key parameters that can be varied to optimize the synthesis of alkyl azides.

| Parameter | Variation | Effect on Reaction |

| Solvent | DMF, DMSO, Acetonitrile | Influences solubility of NaN3 and nucleophilicity of the azide ion. |

| Temperature | Ambient to 100 °C | Affects reaction rate; higher temperatures can lead to side reactions. |

| Leaving Group | Br, I, OTs, OMs | Reactivity order: I > Br > OTs ≈ OMs. |

| Additives | Phase-transfer catalysts (e.g., TBAB) | Can enhance reaction rates, especially in less polar solvents. |

By carefully selecting and optimizing these reaction conditions, the regioselective introduction of the 6-azidohexyl moiety onto the piperidine nitrogen can be achieved with high efficiency, leading to the successful synthesis of this compound.

Convergent and Divergent Synthetic Pathways to this compound

The construction of this compound can be approached through both convergent and divergent synthetic strategies. These pathways offer flexibility in accessing the target molecule and its analogues.

A convergent synthesis typically involves the coupling of two complex fragments. In the case of this compound, a common and direct approach is the nucleophilic substitution reaction between piperidine and a pre-functionalized 6-azidohexyl electrophile. This method is efficient as the two main components of the target molecule are brought together in a single step. A typical electrophile for this reaction is 1-bromo-6-azidohexane or a corresponding tosylate, which can be prepared from 6-bromo-1-hexanol.

A divergent synthesis , on the other hand, starts from a common intermediate which can be elaborated into a variety of related structures. For instance, one could start with N-Boc protected piperidine, which is then deprotected and reacted with a variety of azidoalkyl halides to generate a library of compounds with different chain lengths. Alternatively, a divergent approach could focus on the functionalization of the piperidine ring itself, either before or after the attachment of the azidohexyl chain. acs.orgnih.gov The synthesis of diversely functionalized piperidines has been reviewed, with the main strategy involving the cyclization of linear chains, which is often high-yielding but lacks convergence. acs.org The preparation of piperidines by the reduction of pyridines is another approach, although generalizing this for complex piperidines can be challenging. acs.org

Table 1: Comparison of Synthetic Pathways to this compound

| Synthetic Strategy | Description | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Convergent | Coupling of piperidine with a 6-azidohexyl halide/tosylate. | Nucleophilic substitution | High efficiency, directness. | Requires synthesis of the azidohexyl electrophile. |

| Divergent | Starting from a common piperidine or azido (B1232118) intermediate to create various analogues. | Alkylation, ring functionalization | Access to a library of related compounds. | May involve more steps, potential for lower overall yield. |

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry aims to develop more efficient, safer, and environmentally friendly processes. For a compound like this compound, which contains an energetic azide group, these considerations are particularly important.

The application of green chemistry principles to the synthesis of this compound can address several aspects of the synthetic process. rsc.orgrsc.org The synthesis of sodium azide itself, a key reagent, has been made safer and faster by altering the alcohol reactant used in the process. rsc.orgrsc.org

Key considerations for a greener synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. baseclick.eu Click chemistry reactions, such as the azide-alkyne cycloaddition, are a prime example of atom-economical reactions. baseclick.euajgreenchem.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents like DMF with greener alternatives. The use of tetrabutylammonium azide has been shown to be effective for azidation in less polar solvents like toluene. nih.gov

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste. This can be applied to both the formation of the piperidine ring and the introduction of the azide group.

Table 2: Green Chemistry Considerations for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Atom Economy | Utilizing cycloaddition reactions for functionalization. baseclick.eu | Reduced waste, higher efficiency. |

| Safer Solvents | Replacing polar aprotic solvents with greener alternatives. | Reduced environmental impact and improved safety. |

| Catalysis | Using catalytic amounts of reagents for key transformations. | Lower reagent consumption, milder reaction conditions. |

| Renewable Feedstocks | Exploring bio-based starting materials for the hexyl chain or piperidine ring. | Reduced reliance on fossil fuels. |

Flow chemistry offers significant advantages for the synthesis of organic azides, primarily due to enhanced safety and control over reaction parameters. rsc.orgcam.ac.ukdurham.ac.ukorganic-chemistry.org The generation of organic azides in traditional batch processes can be hazardous due to the potential for the accumulation of explosive intermediates. cam.ac.uk Flow reactors, with their small reaction volumes and excellent heat and mass transfer, mitigate these risks. rsc.orgdurham.ac.uk

The synthesis of this compound could be adapted to a flow process. For example, a flow system could be designed where a solution of a 6-halo-hexyl-piperidine is passed through a column packed with an azide resin, allowing for a safe and efficient conversion to the desired product. cam.ac.uk Such a setup would also lend itself to automation, enabling the on-demand synthesis of the compound. The use of monolithic reactors for azide generation in flow has also been reported, providing a convenient method for the synthesis of alkyl azides. cam.ac.ukdurham.ac.uk

Post-Synthetic Functionalization of this compound Derivatives

The azide group in this compound is a versatile functional handle that can be readily transformed into other functionalities through a variety of chemoselective reactions. This makes the compound a useful building block for the synthesis of more complex molecules. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov

The two most prominent reactions of the azide group are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry," and the Staudinger reaction . baseclick.eursc.orgnrochemistry.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgsigmaaldrich.comalfa-chemistry.comalfa-chemistry.comsigmaaldrich.comnih.gov

CuAAC Reaction: This reaction involves the [3+2] cycloaddition of the terminal azide with an alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. organic-chemistry.orgsigmaaldrich.com This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials science applications. baseclick.eusigmaaldrich.com this compound can be "clicked" with various alkynes to create a diverse array of triazole-containing piperidine derivatives. tandfonline.commdpi.com

Staudinger Reaction: The reaction of the azide with a phosphine (B1218219), such as triphenylphosphine, initially forms an iminophosphorane. nrochemistry.comwikipedia.orgorganic-chemistry.orgsigmaaldrich.comalfa-chemistry.com This intermediate can then be hydrolyzed to yield a primary amine (Staudinger reduction) or reacted with an electrophile in an aza-Wittig reaction. rsc.orgdurham.ac.uk The Staudinger ligation is a modification of this reaction that allows for the formation of a stable amide bond. wikipedia.orgsigmaaldrich.com This provides a method to convert the azide group into a primary amine or an amide under mild conditions. rsc.orgwikipedia.org

Table 3: Post-Synthetic Functionalization Reactions of this compound

| Reaction | Reagent(s) | Product Functional Group | Key Features |

|---|---|---|---|

| CuAAC (Click Chemistry) | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole | High efficiency, regioselective, wide functional group tolerance. organic-chemistry.orgsigmaaldrich.com |

| Staudinger Reduction | Triphenylphosphine, H₂O | Primary Amine | Mild reduction of azide to amine. wikipedia.orgorganic-chemistry.org |

| Staudinger Ligation | Phosphine with an ortho-ester, followed by hydrolysis | Amide | Forms a stable amide bond. wikipedia.orgsigmaaldrich.com |

| Aza-Wittig Reaction | Triphenylphosphine, Carbonyl compound | Imine | Formation of a C=N bond. rsc.orgdurham.ac.uk |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide. organic-chemistry.orgnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org

The kinetics of the CuAAC reaction are complex and can be influenced by various factors, including the concentrations of the reactants, the copper(I) catalyst, and any stabilizing ligands. nih.gov Generally, the reaction is understood to proceed through a stepwise mechanism involving the formation of a copper acetylide intermediate. organic-chemistry.orgacs.org This intermediate then reacts with the azide, in this case, this compound, to form a six-membered metallacycle which then rearranges to the stable triazole product. organic-chemistry.org

Table 1: Postulated Reactants and Products in a CuAAC Reaction with this compound

| Reactant 1 | Reactant 2 (Example) | Product |

| This compound | Phenylacetylene | 1-(6-(4-phenyl-1H-1,2,3-triazol-1-yl)hexyl)piperidine |

| This compound | Propargyl alcohol | (1-(6-(1H-1,2,3-triazol-1-yl)hexyl)piperidin-4-yl)methanol |

This table is illustrative and based on general CuAAC principles.

The efficiency of the CuAAC reaction can be significantly enhanced by the use of ligands that stabilize the copper(I) oxidation state and prevent catalyst disproportionation. nih.gov Common ligands include tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). nih.govnih.gov For a reaction involving this compound, the choice of ligand and solvent system would be crucial for optimizing the reaction rate and yield. The piperidine moiety itself might have some coordinating effect on the copper catalyst, potentially influencing the reaction kinetics. rsc.org

Common catalyst sources include Cu(I) salts like CuI or CuBr, or the in situ reduction of Cu(II) salts (e.g., CuSO₄) with a reducing agent such as sodium ascorbate. organic-chemistry.orggoogle.com

A key advantage of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov This is a direct consequence of the copper-catalyzed mechanism. Therefore, the reaction of this compound with a terminal alkyne would be expected to produce the corresponding 1-(6-(4-substituted-1H-1,2,3-triazol-1-yl)hexyl)piperidine with high fidelity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Reactions

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govnih.gov This reaction utilizes a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst. nih.gov

Several generations of strained cyclooctynes have been developed to enhance the reaction kinetics of SPAAC. These include dibenzocyclooctynes (DBCO), bicyclo[6.1.0]nonynes (BCN), and difluorinated cyclooctynes (DIFO). iris-biotech.deresearchgate.net The choice of the cyclooctyne partner for this compound would depend on the desired reaction rate and the specific application. For instance, DBCO is widely used due to its good balance of stability and reactivity. mdpi.com

Table 2: Examples of Strained Alkynes for SPAAC with this compound

| Strained Alkyne | Abbreviation | General Reactivity Trend |

| Dibenzocyclooctyne | DBCO | High |

| Bicyclo[6.1.0]nonyne | BCN | Moderate |

| Difluorinated Cyclooctyne | DIFO | Very High |

Reactivity trends are general and can be influenced by specific reaction conditions.

The reaction rates of SPAAC are generally lower than those of CuAAC but are sufficient for many biological applications. researchgate.net The rate of the SPAAC reaction is highly dependent on the structure of both the azide and the cyclooctyne. While specific kinetic data for this compound in SPAAC is not available, its primary azide nature suggests it would be a competent reaction partner.

A significant advantage of SPAAC is its excellent biocompatibility due to the absence of a copper catalyst. nih.gov This makes it an ideal choice for in vivo labeling and imaging studies. The conjugation of a molecule like this compound to a biomolecule functionalized with a strained alkyne could be achieved in a cellular environment with minimal perturbation.

Other Bioorthogonal Reactions Utilizing the Azido Group

The azido group of this compound is not limited to click chemistry and can participate in other bioorthogonal reactions. These reactions are crucial for studying biological processes in their native environment without interfering with them. rsc.org

The Staudinger ligation is a highly selective method for forming an amide bond between an azide and a phosphine. sigmaaldrich.comsigmaaldrich.com This reaction, a modification of the classic Staudinger reaction, is bio-orthogonal, meaning it can proceed within a complex biological environment without cross-reacting with native functional groups. sigmaaldrich.comysu.amnih.gov The reaction involves the initial formation of an aza-ylide intermediate from the azide and a triarylphosphine, which then undergoes intramolecular rearrangement to form a stable amide bond. sigmaaldrich.comysu.am

The reaction's utility in chemical biology is significant, as it allows for the specific labeling and modification of biomolecules. sigmaaldrich.comnih.gov For instance, azido-sugars can be metabolically incorporated into cell surface glycoproteins, and subsequent Staudinger ligation with a phosphine-linked probe allows for their detection and study. sigmaaldrich.comnih.gov This method has been applied to the site-specific immobilization of proteins and peptides onto surfaces, creating functional microarrays. raineslab.com The traceless version of the Staudinger ligation is particularly powerful as it leaves no residual atoms from the phosphine reagent in the final amide product. nih.gov

Factors influencing the Staudinger ligation have been a subject of research. The reaction is generally second-order and is often accelerated in polar, protic solvents. ysu.am The electronic properties of the phosphine reagent also play a role, with electron-donating substituents typically increasing the reaction rate. ysu.am

The azide group of this compound can undergo 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles beyond simple alkynes. organic-chemistry.orgwikipedia.org These reactions are fundamental in synthesizing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org In these reactions, the azide acts as a 1,3-dipole, which is a three-atom, four-π-electron system. chesci.com

The reactivity and regioselectivity of these cycloadditions are explained by frontier molecular orbital (FMO) theory. organic-chemistry.orgchesci.com The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa, dictates the reaction's outcome. organic-chemistry.orgchesci.com The specific nature of the dipolarophile, whether it is electron-rich or electron-poor, will determine which set of orbitals governs the reaction. organic-chemistry.org

Examples of dipolarophiles that can react with azides include:

Alkenes: To form triazoline rings.

Nitriles: To form tetrazoles.

Carbonyl compounds: Can act as heterodipolarophiles. mdpi.com

Strained Alkenes: Such as those used in inverse-electron-demand Diels-Alder reactions, which are known for their rapid kinetics. rsc.orgsigmaaldrich.com

The versatility of the 1,3-dipolar cycloaddition allows for the creation of a wide array of heterocyclic structures, each with potentially unique chemical and biological properties.

Multi-Component Reactions and Modular Assembly Strategies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. beilstein-journals.orgorganic-chemistry.org These reactions are characterized by their high atom economy, simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.orgresearchgate.net

The piperidine scaffold, present in this compound, is a common structural motif in many biologically active compounds and is often synthesized using MCRs. mdpi.commdpi.comnih.gov For example, the synthesis of highly functionalized piperidine derivatives can be achieved through five-component MCRs. mdpi.com The azide functionality of this compound can be introduced as one of the components in an MCR or can be a pre-existing group on one of the starting materials.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly notable for their ability to create complex, peptide-like molecules. organic-chemistry.orgnih.gov While direct examples involving this compound in such named MCRs are not prevalent in the provided search results, the principles of MCRs suggest its potential utility. The azide group could either be inert during the MCR, allowing for subsequent modification via click chemistry, or it could potentially participate in the reaction cascade under specific conditions.

The modular nature of MCRs aligns well with the concept of modular assembly strategies in drug discovery and materials science. By systematically varying the different components of an MCR, large libraries of related compounds can be synthesized and screened for desired properties. organic-chemistry.org The presence of the azidohexylpiperidine moiety would introduce a specific structural and functional element into these libraries, with the azide group serving as a handle for further diversification.

Chemo- and Orthogonality Considerations in Complex Systems

The successful application of this compound in complex chemical or biological systems hinges on the principles of chemoselectivity and orthogonality. rsc.orgsigmaaldrich.com

Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of others. The azide group is highly chemoselective, reacting preferentially with specific partners like alkynes (in click chemistry) or phosphines (in the Staudinger ligation) while remaining inert to the vast majority of functional groups found in biological systems, such as amines, alcohols, and carboxylic acids. sigmaaldrich.comacs.org This high degree of selectivity is a cornerstone of its utility in bioorthogonal chemistry. rsc.org

Orthogonality describes a set of reactions that can occur in the same vessel, at the same time, without interfering with one another. rsc.org The azide group's reactivity is orthogonal to many other chemical transformations used in bioconjugation. sigmaaldrich.comraineslab.com For example, a molecule containing both an azide and another functional group, such as a ketone, could have the azide selectively reacted via click chemistry, leaving the ketone available for a subsequent, different chemical transformation.

In the context of complex systems, such as living cells or organisms, these properties are paramount. nih.govthno.org For instance, metabolic glycoengineering can be used to introduce azide-modified sugars onto the surface of cells. nih.govthno.org A molecule like this compound, if used as a building block for a larger probe, could then be targeted to these cells via click chemistry. The piperidine moiety itself might confer specific properties, such as influencing solubility or membrane permeability.

However, careful consideration must be given to the reaction conditions. While the azide group is generally unreactive towards biological nucleophiles, the choice of catalyst for CuAAC (if used) can be critical. Copper(I) can be toxic to cells, necessitating the use of biocompatible ligands to chelate the copper and prevent cellular damage. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) circumvents the need for a copper catalyst altogether, offering a more bio-orthogonal approach. rsc.org

The table below summarizes some of the key reactions and considerations for using the azido group in complex systems:

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Orthogonality Considerations |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) source | High yield, regioselective formation of 1,4-disubstituted triazole. organic-chemistry.orgsci-hub.se | Potential copper toxicity in biological systems. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne | None (strain-promoted) | Bio-orthogonal, no catalyst needed, fast kinetics. rsc.org | The cyclooctyne partner is bulky. |

| Staudinger Ligation | Azide, Triarylphosphine | Room temperature, aqueous or organic solvents | Forms a stable amide bond, bio-orthogonal. sigmaaldrich.comnih.gov | The phosphine reagent can be susceptible to oxidation. |

| Inverse-Electron-Demand Diels-Alder | Azide (as part of a larger system), Strained Alkene (e.g., tetrazine) | None | Very fast reaction kinetics. rsc.orgsigmaaldrich.com | Requires specific diene/dienophile partners. |

Design Principles for Azido-Functionalized Probes and Linkers

The design of effective chemical probes is a multifactorial process where each component of the probe—the recognition element, the linker, and the reporter tag—must be carefully considered. Probes based on the this compound scaffold would typically utilize the piperidine moiety as a recognition element for specific protein targets, while the terminal azide enables downstream applications via "click chemistry". medchem101.com

Key considerations for linker design include:

Length: The linker must be long enough to allow the recognition element to bind to its target protein without steric hindrance from the reporter tag that will eventually be attached to the azide. nih.gov A linker that is too short may prevent effective binding, while an excessively long linker might lead to non-specific interactions with other proteins. harvard.edu The hexyl chain offers a substantial length to bridge the distance between a binding pocket and the protein surface.

Flexibility: Flexible linkers, such as the alkyl chain in this compound, can adopt multiple conformations, which can be advantageous for allowing the probe to access sterically hindered binding sites. oup.comacs.org However, excessive flexibility can sometimes be detrimental, leading to a decrease in effective molarity and binding affinity. harvard.edu

The table below illustrates how linker characteristics can be tuned to optimize probe performance.

| Linker Characteristic | Influence on Probe Performance | Design Strategy Example |

| Length | Determines the distance between the binding site and the reporter tag. | A hexyl linker provides significant reach, potentially avoiding interference with protein binding. nih.govharvard.edu |

| Flexibility | Allows the probe to adapt to the target's steric environment. | The saturated alkyl chain offers high conformational freedom. oup.com |

| Composition | Affects solubility and non-specific binding. | While the hexyl chain is hydrophobic, PEGylated linkers can be used to increase hydrophilicity. harvard.edu |

The terminal azide of this compound is an ideal functional group for the covalent attachment of reporter and affinity tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchem101.com This modular approach allows for a two-step labeling strategy where the probe first binds to its target, followed by the "clicking" on of a tag. researchgate.net

Commonly used tags include:

Reporter Tags: These are used for the visualization and detection of labeled proteins. Examples include fluorophores like fluorescein, rhodamine (e.g., TAMRA-azide), and cyanine (B1664457) dyes. mdpi.comannualreviews.org Fluorogenic probes, which become fluorescent only after the click reaction, are particularly useful for reducing background noise in imaging experiments. nih.govnih.gov

Affinity Tags: These are used for the enrichment and purification of labeled proteins for subsequent identification by mass spectrometry. Biotin is the most common affinity tag due to its extremely high affinity for streptavidin. mdpi.comnih.gov

The choice of tag depends on the specific experimental goal, as summarized in the table below.

| Tag Type | Example | Application | Reference |

| Reporter Tag (Fluorophore) | TAMRA, BODIPY, Cy5 | In-gel fluorescence scanning, fluorescence microscopy | mdpi.comannualreviews.org |

| Affinity Tag | Biotin | Affinity purification, pull-down assays for mass spectrometry | mdpi.comnih.gov |

| Fluorogenic Probe | Azidofluoresceins, CalFluors | Live-cell imaging with low background | nih.govnih.gov |

Utility in Activity-Based Protein Profiling (ABPP) Research

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study the function of enzymes in their native biological context. nih.gov ABPP probes typically consist of a reactive group (or "warhead") that covalently modifies the active site of an enzyme, a linker, and a reporter tag. researchgate.net A molecule like this compound could be adapted for ABPP by modifying the piperidine ring to act as a recognition element for a specific class of enzymes.

For this compound to function as an ABPP probe, the piperidine moiety would need to be part of a structure that directs the probe to the active site of a target enzyme family. universiteitleiden.nl The probe would also require a reactive group to form a covalent bond with a catalytic residue.

In a "tag-free" ABPP approach, a small, minimally-perturbing probe containing the piperidine recognition element and a reactive warhead would be introduced into a biological system. scripps.edu The azide group on the hexyl linker would then be used to attach a reporter tag for downstream analysis after the probe has labeled its target. mdpi.com This two-step strategy avoids the use of bulky tags that could interfere with cell permeability or enzyme binding. researchgate.netscripps.edu

Examples of reactive groups that could be incorporated into a piperidine-based probe are shown below.

| Reactive Group (Warhead) | Target Enzyme Class | Mechanism |

| Fluorophosphonate | Serine Hydrolases | Covalent modification of the active site serine. |

| Acrylamide | Cysteine Proteases | Michael addition with the active site cysteine. |

| Epoxide | Threonine Proteases | Covalent modification of the N-terminal threonine. |

Once an enzyme is labeled by a this compound-based probe and tagged (e.g., with biotin), the protein-probe complex can be enriched from a cell lysate using streptavidin beads. mdpi.com The enriched proteins are then typically digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgpnas.org

This approach allows for the identification of the specific cellular targets of a compound. mdpi.com In a competitive ABPP experiment, the biological system is pre-treated with a potential inhibitor before the addition of the ABPP probe. A decrease in the labeling of a particular enzyme by the probe indicates that the inhibitor binds to and blocks the active site of that enzyme, thus validating it as a target. biorxiv.org This methodology can be used to discover new drug targets, assess inhibitor selectivity, and elucidate the biological pathways a compound may affect. nih.gov

Development of Photoaffinity Labels for Covalent Interaction Studies

Photoaffinity labeling (PAL) is a technique used to identify ligand-protein interactions by generating a covalent bond between a probe and its target upon activation with light. nih.gov A photoaffinity probe typically contains a photoreactive group, a recognition element, and a reporter tag or a handle for its attachment. mdpi.com

A derivative of this compound could be converted into a photoaffinity label by incorporating a photoreactive moiety. The azide would remain available for the subsequent attachment of a reporter tag. The most commonly used photoreactive groups are aryl azides, benzophenones, and diazirines. plos.org

Aryl Azides: Upon UV irradiation (typically <300 nm), aryl azides form highly reactive nitrenes that can insert into C-H and N-H bonds in close proximity. mdpi.comrsc.org

Benzophenones: These are activated by UV light (around 350 nm) to form a diradical triplet state that can abstract a hydrogen atom from nearby C-H bonds, resulting in a covalent crosslink. mdpi.comnih.gov

Diazirines: These are smaller than aryl azides and benzophenones and form reactive carbenes upon UV irradiation (~350 nm), which can also insert into various chemical bonds. plos.org

The general workflow for a photoaffinity labeling experiment using a clickable probe is as follows:

Incubate the photoaffinity probe with cells or a cell lysate.

Irradiate with UV light to induce covalent cross-linking to the target protein(s). nih.gov

Lyse the cells (if labeling was done in live cells).

Attach a reporter or affinity tag (e.g., biotin-alkyne) to the probe's azide handle via click chemistry. nih.gov

Isolate and/or visualize the labeled proteins for identification and analysis. nih.gov

The table below summarizes the properties of common photoreactive groups that could be incorporated into a this compound-based probe.

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Features |

| Aryl Azide | < 300 nm | Nitrene | Small size, but can be less stable and require potentially damaging UV wavelengths. mdpi.comrsc.org |

| Benzophenone | ~350-360 nm | Diradical (triplet) | More stable, less reactive (only abstracts H-atoms), requires longer wavelength UV. mdpi.comnih.gov |

| Diazirine | ~350 nm | Carbene | Small, highly reactive, can insert into a wide range of bonds. plos.org |

By using this compound as a foundational structure, a wide array of sophisticated chemical probes can be developed. The inherent modularity provided by the azide group allows for its application in diverse experimental contexts, from identifying enzyme activities with ABPP to capturing binding partners through photoaffinity labeling, making it a valuable tool in chemical biology and drug discovery.

Applications in Bioconjugation for Fundamental Biological Studies

The presence of the azide group makes this compound an ideal reagent for bioconjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. sigmaaldrich.comnih.govnih.gov This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it suitable for modifying complex biomolecules without disrupting their structure or function. sigmaaldrich.comnih.gov

Conjugation to Peptides, Proteins, and Nucleic Acids for Research

The ability to attach this compound to biomolecules allows researchers to introduce a piperidine-containing tag for various research purposes. The piperidine ring can influence the biological activity or be used as a recognition element.

One significant application is in the synthesis of peptide-oligonucleotide conjugates. researchgate.net These hybrid molecules are valuable tools in molecular biology and diagnostics. For instance, a peptide containing an alkyne group can be readily conjugated to an azide-modified oligonucleotide, where the azide functionality could be introduced using a precursor related to this compound. This approach allows for the creation of conjugates with high purity and yield, regardless of the specific sequences of the peptide or nucleic acid. researchgate.net

The versatility of click chemistry enables the labeling of a wide array of biomolecules. While direct examples of this compound conjugation to a broad range of proteins are not extensively documented in dedicated studies, the principles of click chemistry suggest its broad applicability. rsc.orgrsc.orgnih.gov Proteins can be genetically or chemically modified to contain an alkyne group, which can then be specifically reacted with this compound. This allows for the site-specific introduction of the piperidine moiety, which can be used to study protein-protein interactions, protein localization, or to introduce a specific binding motif.

Similarly, nucleic acids can be functionalized with alkyne groups at specific positions, either during solid-phase synthesis or through enzymatic incorporation of modified nucleotides. researchgate.netnih.govresearchgate.netmdpi.com Subsequent reaction with this compound would result in a labeled nucleic acid that can be used as a probe in various biological assays. The piperidine group could potentially influence the binding affinity or specificity of the nucleic acid to its target.

| Biomolecule | Conjugation Strategy | Research Application |

| Peptides | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified peptides. | Synthesis of peptide-oligonucleotide conjugates for molecular biology and diagnostics. |

| Proteins | CuAAC with proteins containing genetically or chemically introduced alkyne groups. | Studying protein-protein interactions, protein localization, and introducing specific binding motifs. |

| Nucleic Acids | CuAAC with alkyne-functionalized nucleic acids. | Development of nucleic acid probes with modified binding properties for various biological assays. |

Carbohydrate Functionalization and Glycoconjugate Synthesis

Carbohydrates play crucial roles in many biological processes, and the synthesis of well-defined glycoconjugates is essential for studying their functions. nih.gov The 6-azidohexyl linker, a key component of this compound, has been utilized for the anomeric functionalization of carbohydrates. nih.gov This involves attaching the azidohexyl group to the anomeric carbon of a sugar, which can then be used in subsequent click reactions to create complex glycoconjugates.

The synthesis of glycoconjugate antitumor vaccines is another area where such linkers are valuable. escholarship.org By attaching a tumor-associated carbohydrate antigen to an immunogenic carrier protein using a linker derived from a molecule like this compound, it is possible to elicit a targeted immune response against cancer cells.

| Application | Key Feature | Significance in Research |

| Anomeric Functionalization | Introduction of a 6-azidohexyl linker at the anomeric position of a carbohydrate. | Enables subsequent "click" chemistry for the synthesis of complex glycoconjugates. |

| Glycoconjugate Synthesis | Conjugation of functionalized carbohydrates to other biomolecules like proteins or lipids. | Facilitates the study of carbohydrate-mediated biological processes such as cell recognition and immune response. |

| Antitumor Vaccine Development | Linking tumor-associated carbohydrate antigens to carrier proteins. | Aims to elicit a targeted immune response against cancer cells. |

Investigations into Molecular Recognition and Ligand-Target Binding Mechanisms

The piperidine ring is a common motif in many biologically active molecules, and its incorporation into molecular probes can provide valuable insights into ligand-target interactions. sigmaaldrich.comescholarship.orgresearchgate.net

Studies on Enzyme-Substrate Analogues and Inhibitor Binding (Non-Pharmacological)

This compound derivatives have been synthesized and evaluated as inhibitors of specific enzymes. For example, an N-(6-azidohexyl) derivative of 1-deoxynojirimycin, a polyhydroxylated piperidine, was synthesized to study its inhibitory activity against α-mannosidase. us.es While this specific azido derivative showed weaker inhibition compared to other analogues, its "clicked" product demonstrated recovered inhibitory capacity, highlighting the utility of the azido group for creating more complex and potent inhibitors. us.es

The study of enzyme inhibitors is crucial for understanding enzyme mechanisms and for the development of new therapeutic agents. nih.govmdpi.comresearchgate.net Piperidine-based structures are often found in enzyme inhibitors. For instance, piperidine and piperazine (B1678402) derivatives have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. nih.gov The synthesis and evaluation of compounds like this compound and its derivatives can contribute to the rational design of new and selective enzyme inhibitors for research purposes.

| Enzyme Target | Derivative of this compound | Research Finding |

| α-Mannosidase | N-(6-azidohexyl)-1-deoxynojirimycin | The azido derivative was a weaker inhibitor, but its "clicked" product showed recovered and enhanced inhibitory activity. |

| Fatty Acid Amide Hydrolase (FAAH) | Piperidine-based carbamate (B1207046) inhibitors (contextual) | Piperidine scaffolds are effective for designing potent and selective FAAH inhibitors. |

Receptor Ligand Binding Investigations for Mechanistic Understanding

The development of selective ligands for specific receptors is essential for understanding their physiological roles and for drug discovery. nih.govcreative-diagnostics.com A derivative of this compound has been synthesized as a key intermediate in the development of a fluorescent probe for sigma (σ) receptors. acs.org Specifically, 1′-{4-[1-(6-Azidohexyl)-1H-indol-3-yl]butyl}-3H-spiro[isobenzofuran-1,4′-piperidine] was created as a precursor to a fluorescent ligand designed to study σ receptor mechanisms. acs.org

The azido group in this precursor allows for the attachment of a fluorophore via click chemistry, resulting in a tool that can be used to visualize the location and dynamics of σ receptors in cells and tissues. Such studies are crucial for understanding the role of these receptors in various physiological and pathological processes. The piperidine moiety in this compound is part of the core structure responsible for binding to the sigma receptor. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural verification of this compound. Both ¹H and ¹³C NMR provide unambiguous evidence of the compound's covalent framework by mapping the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, distinct signals are expected for the piperidine ring and the hexyl chain. The protons on the carbons alpha to the piperidine nitrogen (positions 2 and 6) typically appear as a multiplet around 2.3-2.5 ppm. The protons on the beta and gamma carbons of the piperidine ring produce overlapping signals in the 1.4-1.7 ppm region. For the hexyl chain, the methylene (B1212753) group directly attached to the nitrogen (C1') is expected to resonate at a similar chemical shift to the alpha protons of the piperidine ring. The most downfield signal for the hexyl chain belongs to the methylene group adjacent to the electron-withdrawing azide group (C6'), which typically appears around 3.2-3.3 ppm. The remaining methylene groups of the hexyl chain (C2' to C5') produce a complex multiplet in the 1.2-1.6 ppm range.

The ¹³C NMR spectrum provides complementary information. The carbons of the piperidine ring are expected at approximately 54-55 ppm (alpha carbons), 26 ppm (beta carbons), and 24 ppm (gamma carbon). For the hexyl chain, the carbon attached to the azide group (C6') is the most deshielded, appearing around 51 ppm, while the carbon attached to the piperidine nitrogen (C1') would be found near 59 ppm. rsc.org The other alkyl carbons appear between 26 and 29 ppm.

Table 5.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for piperidine, 6-azidohexan-1-amine, and N-alkylated piperidines. rsc.orghmdb.caspectrabase.com

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Piperidine C2-H, C6-H | 2.3 - 2.5 (m) | 54.5 |

| Piperidine C3-H, C5-H | 1.5 - 1.7 (m) | 26.0 |

| Piperidine C4-H | 1.4 - 1.6 (m) | 24.5 |

| Hexyl C1'-H | 2.3 - 2.4 (t) | 59.0 |

| Hexyl C2'-H, C3'-H, C4'-H, C5'-H | 1.2 - 1.6 (m) | 26.5 - 29.0 |

Mass Spectrometry (MS) Techniques for Complex Mixtures and Bioconjugates

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for analyzing its derivatives, particularly in the context of complex mixtures and bioconjugates.

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is used to confirm the elemental composition of this compound. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ (C₁₁H₂₃N₄⁺) is 211.1917. HRMS can measure this mass with high accuracy (typically within 5 ppm), which provides strong evidence for the correct chemical formula. This technique is crucial for verifying the successful synthesis of the linker before its use in subsequent applications.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (e.g., the molecular ion of this compound) and analyzing the resulting product ions. ucl.ac.uk This is particularly useful for structural confirmation and for identifying the site of modification in its derivatives.

For this compound (MW: 210.32), the molecular ion peak (M⁺•) would be observed at m/z 210. Since it contains an even number of nitrogen atoms, its molecular ion will have an even mass, consistent with the nitrogen rule. libretexts.org Key fragmentation pathways in electron ionization (EI) or collision-induced dissociation (CID) would include:

Alpha-cleavage: The most characteristic fragmentation for N-substituted piperidines involves cleavage of the C-C bond adjacent to the nitrogen. libretexts.org This would result in the formation of a stable iminium ion. Cleavage of the C1'-C2' bond of the hexyl chain would lead to a prominent peak at m/z 98 (C₅H₁₀N-CH₂⁺).

Piperidine Ring Fragmentation: A common fragment corresponds to the piperidinyl cation at m/z 84. nist.gov

Loss of Azide: Fragmentation can occur via the loss of a nitrogen molecule (N₂) from the azide group to form a nitrene radical cation, or the loss of the entire azido group (•N₃, a loss of 43 Da).

Side-Chain Fragmentation: Cleavage along the hexyl chain would produce a series of alkyl fragments separated by 14 Da (CH₂).

Table 5.2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 210 | [C₁₁H₂₂N₄]⁺• | Molecular Ion (M⁺•) |

| 167 | [C₁₁H₂₂N]⁺• | Loss of N₃ |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage at the N-hexyl bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound. google.comlibretexts.org The most diagnostic feature in the IR spectrum is the asymmetric stretching vibration (νas) of the azide group (-N₃). This vibration gives rise to a very strong and sharp absorption band in the region of 2090-2120 cm⁻¹. rsc.orgrsc.org The presence of this intense peak is a clear indicator of the successful incorporation of the azide functionality.

Other characteristic bands in the IR spectrum include:

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine and hexyl moieties appear in the 2850-3000 cm⁻¹ region. libretexts.org

C-H Bending: Scissoring and bending vibrations of the CH₂ groups are found between 1450 and 1470 cm⁻¹. libretexts.org

C-N Stretching: The C-N stretching vibration of the tertiary amine (piperidine) appears in the fingerprint region, typically around 1100-1200 cm⁻¹.

Raman spectroscopy is complementary to IR and is particularly useful for analyzing symmetric vibrations. nih.gov The symmetric stretch of the azide group, while often weaker than the asymmetric stretch in the IR spectrum, can be observed. Raman spectroscopy is also sensitive to the C-C backbone vibrations of the alkyl chain.

Table 5.3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Azide (-N₃) | 2090 - 2120 | Strong, Sharp |

| C-H Stretch | Alkyl (CH₂, CH) | 2850 - 3000 | Medium to Strong |

| CH₂ Scissor | Alkyl (CH₂) | 1450 - 1470 | Medium |

X-ray Crystallography of this compound-derived Molecular Structures

In this chair conformation, substituents on the nitrogen atom can occupy either an axial or equatorial position. For the relatively bulky 6-azidohexyl group, it is expected to predominantly occupy the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial protons on the piperidine ring. The hexyl chain itself is flexible and would likely adopt a low-energy, extended conformation within the crystal lattice. Analysis of derivatives, such as metal complexes or cycloadducts formed via the azide group, would confirm the connectivity and provide precise bond lengths, bond angles, and torsion angles, solidifying the molecular structure.

Table 5.4: Typical Crystallographic Parameters for an N-Substituted Piperidine Ring Based on data from similar reported structures. ijper.org

| Parameter | Description | Typical Value |

|---|---|---|

| Ring Conformation | 3D shape of the piperidine ring | Chair |

| N-Substituent Position | Orientation of the hexyl chain | Equatorial |

| C-N Bond Length | Average length of C-N bonds in the ring | 1.46 - 1.48 Å |

| C-C Bond Length | Average length of C-C bonds in the ring | 1.52 - 1.54 Å |

Advanced Chromatographic and Electrophoretic Separation Techniques for Research Samples

The purification and analysis of this compound and its reaction products in research samples rely heavily on advanced separation techniques.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both purification and purity assessment. A reversed-phase HPLC (RP-HPLC) method is typically employed. datapdf.com In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, commonly a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the piperidine nitrogen. The retention time of the compound is a reliable indicator of its identity under specific conditions, and the peak area provides quantitative information about its concentration. This method is essential for monitoring the progress of a synthesis and for ensuring the purity of the final product. nih.gov

Capillary Electrophoresis (CE) is another powerful analytical technique, particularly for analyzing the charged linker and its bioconjugates in aqueous environments. dss.go.th In capillary zone electrophoresis (CZE), the positively charged this compound (protonated at low to neutral pH) would migrate toward the cathode. The electrophoretic mobility is dependent on the charge-to-size ratio. CE is highly effective for monitoring bioconjugation reactions; when the linker attaches to a large biomolecule (like a protein or nucleic acid), the resulting conjugate will have a significantly different electrophoretic mobility, allowing for clear separation of the product from unreacted starting materials. This provides a rapid and high-resolution method for assessing reaction efficiency and product purity in complex biological samples.

Computational Chemistry and Theoretical Investigations of 1 6 Azidohexyl Piperidine

Molecular Docking and Dynamics Simulations of Interactions with Research Targets

Molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the potential interactions of 1-(6-Azidohexyl)-piperidine with various biological macromolecules. Given the prevalence of the piperidine (B6355638) scaffold in pharmacologically active compounds, this molecule could be computationally screened against a range of research targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes like acetylcholinesterase (AChE). mdpi.com

A typical molecular docking study would involve positioning the this compound molecule within the binding site of a target protein. The piperidine ring's nitrogen atom, likely protonated under physiological conditions, could form crucial ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. nih.gov The flexible hexyl chain allows the molecule to adopt various conformations, enabling the azido (B1232118) group and the hydrophobic portions of the chain to explore different sub-pockets and establish favorable van der Waals or hydrophobic interactions.

MD simulations can then be employed to assess the stability of the docked pose over time, typically on the nanosecond scale. researchgate.net These simulations provide a dynamic view of the ligand-protein complex, revealing the persistence of key interactions and calculating the binding free energy, which offers a more accurate prediction of binding affinity than docking scores alone. For instance, simulations might show the piperidine ring maintaining a stable salt bridge with a key residue, while the azidohexyl tail exhibits greater flexibility, interacting with a series of hydrophobic residues. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with a Research Target

| Research Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interactions |

|---|---|---|---|

| Sigma-1 Receptor (S1R) | -8.2 | Glu172, Asp126 | Ionic interaction, Hydrogen bond |

| Acetylcholinesterase (AChE) | -7.5 | Trp84, Phe330 | Hydrophobic interactions (hexyl chain) |

| HDM2 | -6.8 | Leu54, Val93 | Hydrophobic interactions |

Quantum Chemical Calculations of Reactivity, Electronic Structure, and Conformational Preferences

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for understanding the intrinsic properties of this compound. nih.gov These calculations can accurately predict its three-dimensional geometry, including the preferred chair conformation of the piperidine ring and the rotational barriers of the hexyl chain.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is likely localized on the azide (B81097) group and the piperidine nitrogen, indicating these are probable sites for electrophilic attack or oxidation. The LUMO may be distributed across the molecule, but regions near the azide could be susceptible to nucleophilic attack under certain reaction conditions.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for intermolecular interactions. researchgate.net These maps would likely show a negative potential around the terminal nitrogens of the azide group and a positive potential around the protonated piperidine nitrogen, highlighting their roles as hydrogen bond acceptors and donors, respectively.

Table 2: Calculated Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Predictive Modeling for Rational Design of New Derivatives and Applications

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, can be used to rationally design new derivatives of this compound with potentially enhanced properties. tandfonline.comnih.gov A QSAR model establishes a mathematical relationship between the structural properties of a series of compounds and their measured activity (e.g., binding affinity, inhibitory concentration). mdpi.com

To build such a model, a library of derivatives would be created by modifying the parent structure—for example, by substituting the piperidine ring, altering the length of the alkyl chain, or replacing the piperidine with other cyclic amines. For each derivative, a set of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, polar surface area) and 3D descriptors (e.g., molecular shape, volume). nih.gov

Using statistical methods like Multiple Linear Regression (MLR), a model can be developed that correlates these descriptors with a hypothetical activity. mdpi.com A robust and validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and further investigation, thereby saving significant time and resources.

Theoretical Insights into the Mechanisms of Click Reactions Involving Azido-Piperidine

The azide moiety makes this compound an ideal substrate for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govresearchgate.net Computational chemistry can provide detailed theoretical insights into the mechanism of this reaction.

Theoretical studies can model the reaction pathway, identifying the structures of transition states and intermediates. researchgate.net The reaction typically begins with the formation of a copper-acetylide complex from a terminal alkyne. The this compound then coordinates to the copper center, and a concerted cycloaddition occurs, leading to a copper-triazolide intermediate. Protonolysis then releases the final 1,2,3-triazole product and regenerates the catalyst.

Structure-Activity Relationship (SAR) Studies in a Non-Clinical Context

In a non-clinical research context, computational SAR studies can explore how structural modifications to this compound influence a specific property, such as its binding affinity to a model protein or its efficiency as a molecular probe. researchgate.net These studies systematically alter parts of the molecule in silico and predict the effect of these changes.

For example, the length of the hexyl chain could be varied to determine the optimal linker length for reaching a specific sub-pocket in a target protein. Substituents could be added to the piperidine ring to investigate their impact on binding affinity and selectivity. researchgate.net After the click reaction, the resulting triazole ring itself becomes a new point for modification, with different substituents on the other side of the ring potentially forming new interactions with the target. These computational SAR studies provide a systematic framework for understanding which structural features are critical for activity, guiding the design of next-generation molecules for specific research applications. tandfonline.com

Table 3: Hypothetical SAR Findings for this compound Derivatives

| Modification Site | Structural Change | Predicted Impact on Hypothetical Binding Affinity | Rationale |

|---|---|---|---|

| Alkyl Chain | Shorten to 4 carbons | Decrease | Loss of hydrophobic interactions |

| Alkyl Chain | Lengthen to 8 carbons | Decrease | Potential steric clash or entropic penalty |

| Piperidine Ring | Add 4-hydroxyl group | Increase | Forms new hydrogen bond with target |

| Piperidine Ring | Replace with morpholine | Decrease | Alters basicity and conformational preference |

Emerging Research Avenues and Future Prospects for 1 6 Azidohexyl Piperidine

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Predictive Synthesis and Optimization: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes to 1-(6-azidohexyl)-piperidine and its derivatives, potentially reducing costs and improving yields. biopharmatrend.comsynthiaonline.com ML models, trained on vast reaction databases, can predict the success and optimal conditions for its synthesis, minimizing trial-and-error in the lab. nih.govsemanticscholar.org

De Novo Design of Analogs: Generative AI models can design novel analogs of this compound. nih.gov By defining desired parameters—such as linker length, hydrophobicity, or the substitution pattern on the piperidine (B6355638) ring—researchers can generate virtual libraries of new compounds. github.com These models can simultaneously evaluate the "drug-likeness" or synthetic accessibility of the generated molecules, streamlining the discovery of next-generation chemical probes. github.com

Property Prediction: AI can predict various physicochemical and biological properties of this compound and its derivatives without the need for initial synthesis and testing. semanticscholar.org This includes predicting solubility, toxicity, and affinity for biological targets, thereby accelerating the selection of candidates for specific applications in drug discovery or materials science. semanticscholar.orgsemanticscholar.org

Table 1: Potential AI/ML Applications for this compound

| AI/ML Application | Description | Potential Impact on Research |

| Retrosynthesis Planning | AI algorithms analyze the target molecule and propose step-by-step synthetic pathways from available starting materials. nih.gov | Discovery of more efficient, cost-effective, and sustainable synthetic routes. |

| Reaction Outcome Prediction | ML models trained on reaction data predict the likely products and yields of a chemical reaction under specific conditions. semanticscholar.org | Reduction of failed experiments and acceleration of reaction optimization. |

| De Novo Molecular Design | Generative models create novel molecular structures based on a set of desired properties. nih.gov | Rapid generation of new chemical probes with tailored linkers or functional groups for specific biological or material applications. |

| QSAR/QSPR Modeling | Quantitative Structure-Activity/Property Relationship models predict the biological activity or physical properties of molecules. semanticscholar.org | Prioritization of derivative synthesis by predicting factors like target binding, solubility, or cell permeability. |

Development of Novel Bioorthogonal Chemistries and Orthogonal Labeling Strategies

The azide (B81097) group makes this compound a prime substrate for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov While the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions are the most common, research is continually pushing towards new ligation chemistries. escholarship.org

The future in this area involves creating mutually orthogonal reaction systems that allow for simultaneous, multi-target labeling within a single biological system. nih.gov In such a scenario, this compound could be used to label one target via a SPAAC reaction, while another molecule is labeled using a different bioorthogonal pair, such as an inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene. nih.govkinxcdn.com The development of new azide-reactive partners beyond alkynes could further expand the utility of this compound, enabling researchers to perform more complex biological imaging and tracking experiments. nih.gov

Table 2: Comparison of Major Azide-Based Bioorthogonal Reactions

| Reaction | Key Features | Typical Reactants for Azide | Status |

| Staudinger Ligation | First developed bioorthogonal reaction; forms an amide bond; relatively slow kinetics. nih.govescholarship.org | Triarylphosphine | Established |

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click chemistry" flagship; fast kinetics, high yield; requires copper catalyst which can be toxic to cells. researchgate.net | Terminal Alkyne | Established |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry; relies on strained cyclooctynes; faster than Staudinger ligation. escholarship.orgescholarship.org | Cyclooctyne (B158145) (e.g., DIFO, BCN) | Established |

| Azide-Nitrilimine Cycloaddition | Photo-triggered reaction; offers temporal control over the ligation. | Nitrilimine (generated in situ) | Emerging |

Applications in Supramolecular Chemistry and Self-Assembly Systems for Research